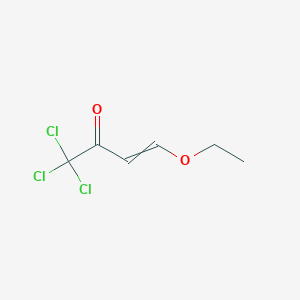

1,1,1-Trichloro-4-ethoxy-3-buten-2-one

Descripción general

Descripción

1,1,1-Trichloro-4-ethoxy-3-buten-2-one: is an organic compound with the molecular formula C6H7Cl3O2 . It is a colorless liquid that is soluble in organic solvents but insoluble in water . This compound is used in various organic synthesis reactions and has applications in different scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 1,1,1-Trichloro-4-ethoxy-3-buten-2-one typically begins with 1,1,1-trichloropropane and bromoethane.

Step 1: 1,1,1-Trichloropropane reacts with bromoethane to form 2-bromo-1,1,1-trichloropropane.

Industrial Production Methods:

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using industrial-grade reagents and maintaining stringent reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium ethoxide in ethanol.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted butenones.

Aplicaciones Científicas De Investigación

1,1,1-Trichloro-4-ethoxy-3-buten-2-one has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in cyclization and hydroxylation reactions.

Biology: Employed in the synthesis of biologically active compounds and intermediates.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mecanismo De Acción

The mechanism of action of 1,1,1-Trichloro-4-ethoxy-3-buten-2-one involves its reactivity with nucleophiles and electrophiles. The compound’s trichloromethyl group and ethoxy group make it a versatile intermediate in organic synthesis. It can form stable intermediates that participate in various chemical reactions, leading to the formation of desired products .

Comparación Con Compuestos Similares

Uniqueness:

1,1,1-Trichloro-4-ethoxy-3-buten-2-one is unique due to its specific combination of trichloromethyl and ethoxy groups, which confer distinct reactivity patterns compared to similar compounds. This makes it particularly useful in specialized organic synthesis applications .

Actividad Biológica

1,1,1-Trichloro-4-ethoxy-3-buten-2-one is a chlorinated organic compound with significant potential in various biological applications. This article reviews its biological activity, focusing on synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : (3E)-1,1,1-trichloro-4-ethoxy-3-buten-2-one

- Molecular Formula : C₆H₇Cl₃O₂

- Molecular Weight : 217.48 g/mol

- CAS Number : 83124-74-7

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with trichloroacetyl chloride under basic conditions. This compound serves as a precursor for various derivatives that exhibit distinct biological activities.

Antimicrobial Properties

Research indicates that derivatives of this compound possess significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential use in developing new antimicrobial agents .

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition could have implications for treating neurodegenerative diseases like Alzheimer's .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of this compound. The results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Study 2: Cytotoxic Effects on Cancer Cells

In a controlled laboratory setting, the compound was tested for cytotoxicity against several cancer cell lines. The study revealed that at concentrations above 50 µM, significant reductions in cell viability were observed.

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 45 |

| HeLa (Cervical Cancer) | 60 |

| A549 (Lung Cancer) | 55 |

The biological activity of this compound is attributed to its ability to interact with cellular components. The proposed mechanisms include:

- Reactive Oxygen Species Generation : Induces oxidative stress leading to apoptosis.

- Enzyme Inhibition : Competitively inhibits enzymes like AChE.

Propiedades

IUPAC Name |

1,1,1-trichloro-4-ethoxybut-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Cl3O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNLVLNOHCTKII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=CC(=O)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.